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molecular formula C9H8FIO3 B8486125 4-Fluoro-5-iodo-2-methoxyphenyl acetate

4-Fluoro-5-iodo-2-methoxyphenyl acetate

Cat. No. B8486125
M. Wt: 310.06 g/mol
InChI Key: GNJOTBLKGMAHNG-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To a solution of 64A (850 mg, 4.6 mmol) in CH2Cl2 (5.0 mL) was added ICl (1.0 M in CH2Cl2, 10.2 mL, 10.2 mmol). The mixture was stirred at 50° C. for 4 h and then at rt for 18 h. The reaction was quenched by a sat. solution of NaHCO3. After extraction with CH2Cl2, the organic layer was washed with a solution of Na2S2O3, brine and dried over Na2SO4. After evaporation of the solvent, the crude product was purified by column chromatography (EtOAc:hexanes=1:4) to give 64B (1.22 g, 80% yield) as a solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.29 (s, 3H) 3.81 (s, 3H) 6.73 (d, J=9.23 Hz, 1H) 7.35 (d, J=6.59 Hz, 1H).
Name
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[O:12][CH3:13])(=[O:3])[CH3:2].[I:14]Cl>C(Cl)Cl>[C:1]([O:4][C:5]1[CH:10]=[C:9]([I:14])[C:8]([F:11])=[CH:7][C:6]=1[O:12][CH3:13])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)F)OC
Name
Quantity
10.2 mL
Type
reactant
Smiles
ICl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by a sat. solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
After extraction with CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with a solution of Na2S2O3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (EtOAc:hexanes=1:4)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C(=C1)I)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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